1-methylimidazole-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylimidazole-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRYVIKBURPHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Methylimidazole 2 Thiol
Established Synthetic Routes to 1-Methylimidazole-2-thiol
The synthesis of this compound, a crucial heterocyclic compound, can be achieved through several established chemical pathways. These routes often begin with simple, commercially available precursors and involve multi-step processes to construct the target imidazolethione ring system.
One prominent method involves the reaction of an aminoacetaldehyde acetal (B89532) with a thiocyanate (B1210189) salt. For instance, a synthetic route begins with bromoacetaldehyde (B98955) dimethyl acetal, which undergoes an ammonolysis reaction with an aqueous solution of methylamine (B109427) to produce the intermediate, methylamino acetaldehyde (B116499) dimethyl acetal. This intermediate is then reacted with potassium thiocyanate to yield this compound. A variation of this approach utilizes chloroacetaldehyde (B151913) dimethyl acetal, which is first reacted with a methylamine solution. The resulting methylamino acetaldehyde dimethyl acetal is then condensed with tert-butyl thionitrile in the presence of a boron trifluoride catalyst to form 2-tert-butylthio-1-methylimidazole. The final step involves the catalytic removal of the tert-butyl protecting group using a Lewis acid such as aluminum trichloride (B1173362) or boron trichloride to afford the desired product.
Another established route starts from N-methylimidazole. This method involves the deprotonation of N-methylimidazole using a strong base like n-butyl lithium, followed by the introduction of elemental sulfur powder. The subsequent reflux reaction leads to the formation of this compound.
A summary of key synthetic strategies is presented below:
| Starting Materials | Key Intermediates/Reagents | Final Product |
| Bromoacetaldehyde dimethyl acetal, Methylamine | Methylamino acetaldehyde dimethyl acetal, Potassium thiocyanate | This compound |
| Chloroacetaldehyde dimethyl acetal, Methylamine | Methylamino acetaldehyde dimethyl acetal, tert-Butyl thionitrile, Boron trifluoride, Aluminum trichloride | This compound |
| N-Methylimidazole | n-Butyl lithium, Sulfur powder | This compound |
Alkylation Reactions and Regioselective Functionalization
This compound is an ambident nucleophile, possessing two potential sites for alkylation: the exocyclic sulfur atom (S) and the ring nitrogen atom at the 3-position (N3). The regiochemical outcome of alkylation reactions is highly dependent on the nature of the electrophile and the specific reaction conditions employed.
Alkylation at the sulfur atom, or S-alkylation, is a common transformation. The sulfur atom, being a soft nucleophile, readily reacts with soft electrophiles. A notable example is the spontaneous S-alkylation of this compound with 1,2-dichloroethane (B1671644) (DCE) at room temperature. nih.gov This reaction proceeds via a direct nucleophilic attack of the sulfur atom on one of the carbon atoms of DCE, displacing a chloride ion and forming the S-chloroethyl intermediate, 2-[(chloroethyl)thio]-1-methyl-1H-imidazole. nih.gov This intermediate can then react with a second molecule of this compound to yield the dialkylated product, 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. nih.gov
While S-alkylation is common, N-alkylation can also occur, particularly under conditions that favor reaction at the harder nitrogen nucleophile. Research has shown that the initially formed S-alkylated species can sometimes rearrange to N-alkylated products. For example, the stable thiiranium ion isomer, 7-methyl-2H,3H,7H-imidazo[2,1-b]thiazol-4-ium chloride, which can be formed from the S-chloroethyl intermediate, preferentially isomerizes to the N-chloroethyl derivative, 1-chloroethyl-2,3-dihydro-3-methyl-1H-imidazole-2-thione, rather than undergoing further S-alkylation. nih.gov This N-alkylated product can then react with another molecule of this compound at the sulfur atom, leading to an S,N-difunctionalized product, 3-methyl-1-[(1-methyl-imidazole-2-yl)thioethyl]-1H-imidazole-2-thione. nih.gov
The selectivity between S- and N-alkylation is a classic challenge in the functionalization of ambident heterocyclic anions and is influenced by several factors. nih.gov While specific comparative studies on this compound are limited, general principles of ambident nucleophile reactivity apply.
Base and Solvent: The choice of base and solvent system can significantly alter the outcome. The use of a strong, non-coordinating base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran (B95107) or DMF) tends to generate a "harder" anion, which can favor N-alkylation. nih.gov In contrast, reactions run under neutral or weakly basic conditions, where the thiol exists predominantly in its protonated form, often favor S-alkylation, especially with soft electrophiles.
Electrophile: According to Hard and Soft Acid and Base (HSAB) theory, soft electrophiles (e.g., alkyl iodides, 1,2-dichloroethane) preferentially react at the soft sulfur center, while hard electrophiles (e.g., dimethyl sulfate) may show increased reactivity at the harder nitrogen center.
Temperature: Thermodynamic versus kinetic control can also play a role. S-alkylation is often the kinetically favored pathway, being faster and reversible, while N-alkylation can be the thermodynamically more stable outcome. nih.gov Heating the reaction can promote equilibration towards the more stable N-alkylated product.
The table below summarizes the expected outcomes based on general principles:
| Factor | Condition Favoring S-Alkylation | Condition Favoring N-Alkylation |
| Nucleophile State | Neutral thiol (weak base/protic solvent) | Anion (strong base/aprotic solvent) |
| Electrophile (HSAB) | Soft (e.g., R-I, R-Br) | Hard (e.g., R₂SO₄) |
| Control | Kinetic (lower temperature) | Thermodynamic (higher temperature) |
Derivatization Strategies for Structural Modification
Beyond simple alkylation, the structure of this compound can be modified through various derivatization strategies, primarily targeting the reactive thiol group.
One key strategy is the oxidation of the sulfur atom. Treatment of this compound with an oxidizing agent like chlorine dioxide can lead to different products depending on the reaction conditions. researchgate.net For example, controlled oxidation can yield 1-methylimidazole-2-sulfonic acid or the corresponding disulfide, 2,2′-disulfanediylbis(1-methylimidazole). researchgate.net
Another versatile approach involves thiol-ene Michael addition reactions . The thiol group can act as a potent nucleophile in conjugate additions to activated alkenes, such as acrylates and maleimides. rsc.orgnih.gov These "click" reactions are typically catalyzed by amines or phosphines and proceed with high efficiency and selectivity under mild conditions, allowing for the attachment of a wide variety of functional moieties to the sulfur atom. rsc.org Similarly, the thiol can undergo conjugate addition to activated alkynes (thiol-yne reactions), such as propiolate esters, to form thioacrylate derivatives. acs.orgsemanticscholar.org
Formation of Sulfur-Containing Phosphoranes
A sophisticated transformation involving this compound is its participation in three-component reactions to form stable sulfur-containing phosphoranes (phosphorus ylides). tandfonline.comtandfonline.com This reaction occurs in a one-pot synthesis involving this compound, triphenylphosphine (B44618), and a dialkyl acetylenedicarboxylate (B1228247) (DAAD). tandfonline.com
The proposed mechanism begins with the nucleophilic attack of triphenylphosphine on the activated alkyne (DAAD), creating a zwitterionic intermediate. tandfonline.com This intermediate is then protonated by the acidic SH group of this compound. The resulting vinylphosphonium cation is subsequently attacked by the thiolate anion of this compound, yielding the final, stable phosphorane product in excellent yields. tandfonline.com These phosphoranes exist as a mixture of two geometrical isomers due to restricted rotation around the C=C double bond. tandfonline.com
The table below outlines the components and products of this transformation.
| Component 1 | Component 2 | Component 3 | Product Type |
| This compound | Triphenylphosphine | Dialkyl acetylenedicarboxylate | Stable Sulfur-Containing Phosphorane |
Electronic Structure and Tautomerism: Computational Insights
Quantum Chemical Investigations of Thione-Thiol Tautomerism
1-methylimidazole-2-thiol can exist in two tautomeric forms: a thione form (1-methyl-1,3-dihydro-2H-imidazole-2-thione) and a thiol form (1-methyl-1H-imidazole-2-thiol). Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in exploring the relationship between these two forms.
Computational studies have focused on determining the relative stability of the thione and thiol tautomers. By calculating the electronic energies of the optimized geometries for both forms, the energetic landscape of the tautomerism has been mapped. DFT calculations at the B3LYP/6–311+G(d,p) level of theory reveal a significant energy difference between the two tautomers. The thione form is found to be substantially more stable than the thiol form, with a calculated energy difference of -13.0 kcal/mol in favor of the thione structure. ijcrcps.com This large energy gap indicates that under standard conditions, the equilibrium lies heavily towards the thione tautomer, confirming its exclusive presence in aprotic solvents. ijcrcps.com
| Tautomeric Form | Relative Free Energy (kcal/mol) | Computational Method |
|---|---|---|
| Thione (1a) | 0.00 (Reference) | B3LYP/6–311+G(d,p) ijcrcps.com |
| Thiol (1b) | +13.0 |
While the energetic difference between tautomers has been a primary focus, conformational analysis involves studying the energy variations associated with the rotation around single bonds, such as the C-N bond of the methyl group. Detailed computational studies focusing specifically on the rotational barriers and conformational landscape of the individual tautomers of this compound are not widely available in the reviewed literature. The primary thrust of theoretical work has been to establish the pronounced stability of the thione form over the thiol form rather than to explore the subtle conformational preferences of either tautomer.
Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity.
DFT calculations have been employed to determine the FMO energies of this compound. ijcrcps.comdocsdrive.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. docsdrive.com Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO-LUMO energy gap has been calculated to be in the range of 4.1 to 6.7 eV, suggesting significant kinetic inertness. docsdrive.com
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Correlates with chemical reactivity and kinetic stability docsdrive.com |
Electron Density Distribution and Atomic Charge Calculations
The distribution of electron density within a molecule is fundamental to understanding its polarity, solubility, and the nature of its reactive sites. Computational methods allow for the calculation of partial atomic charges, which quantify the local electron excess or deficiency on each atom. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to derive these charges from the molecular wavefunction. ijcrcps.com
These calculations have been performed for this compound to map its molecular electrostatic potential (MEP). ijcrcps.com The resulting atomic charges reveal the locations most susceptible to electrophilic or nucleophilic attack. Generally, heteroatoms like sulfur and nitrogen exhibit negative partial charges, indicating regions of higher electron density, while hydrogen and some carbon atoms carry positive partial charges. This information is invaluable for predicting how the molecule will interact with other reagents.
| Atom | Expected Partial Charge | Role in Reactivity |
|---|---|---|
| Sulfur (S) | Negative | Potential nucleophilic and metal-coordination site |
| Ring Nitrogens (N) | Negative | Potential nucleophilic sites and hydrogen bond acceptors |
| Ring Carbons (C) | Variable | Sites for potential electrophilic or nucleophilic attack |
| Hydrogens (H) | Positive | Potential sites for electrophilic attack or hydrogen bonding |
Reactivity Indices from Computational Parameters
From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated. These indices provide a quantitative measure of the molecule's reactivity and are derived within the framework of conceptual DFT.
Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge from the environment. It is calculated as ω = μ² / (2η).
These parameters provide a comprehensive theoretical profile of the chemical reactivity of this compound, complementing the qualitative picture provided by FMO and atomic charge analyses.
| Reactivity Index | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / η | Measure of polarizability |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |
Coordination Chemistry and Metal Complexation
Ligand Properties of 1-Methylimidazole-2-thiol
This compound is a versatile ligand owing to its electronic and structural characteristics. The molecule contains a soft sulfur donor and a harder nitrogen donor within an aromatic imidazole (B134444) ring, leading to complex and interesting coordination behavior.
This compound possesses two primary donor sites for metal coordination: the exocyclic sulfur atom and the endocyclic nitrogen atom (N1) of the imidazole ring. The preference for one donor site over the other, or simultaneous coordination with both, is influenced by several factors, including the nature of the metal ion (hard/soft acid-base principles), the solvent, and the presence of other ligands in the coordination sphere.
Theoretical studies using density functional theory (DFT) on complexes with copper, zinc, and nickel have shown that both the nitrogen and sulfur atoms of the ligand coordinate with the metal ions to stabilize the resulting complexes. orientjchem.orglupinepublishers.com In many instances, the ligand undergoes deprotonation of the thiol group (-SH) to form a thiolate (-S⁻), which then acts as a strong donor. For example, gold(I) phosphine (B1218219) complexes react with this compound only after deprotonation, leading to the formation of stable gold(I)-thiolate complexes, indicating a strong preference for S-coordination in this system. nih.gov Similarly, its complexation with silver(I) and manganese(II) also involves the mercapto group. researchgate.net The coordination of the imidazole nitrogen is also well-established, particularly in organometallic chemistry where 1-methylimidazole (B24206) itself is a common N-donor ligand. nih.govresearchgate.net
The presence of two distinct donor sites (S and N) allows this compound to function as an ambidentate or, more broadly, a polydentate ligand. It can coordinate to a metal center in several ways:
Monodentate S-coordination: The ligand binds to a single metal ion exclusively through the deprotonated sulfur atom. This is a common mode, particularly observed in gold(I)-thiolate complexes. nih.gov
Monodentate N-coordination: The ligand binds solely through the imidazole nitrogen atom.
Bidentate N,S-chelation: The ligand coordinates to the same metal ion through both the nitrogen and sulfur atoms, forming a stable chelate ring. This mode is seen in complexes with some chiral benzimidazoles containing a mercapto group, which serve as structural analogs. orientjchem.org
Bridging Coordination: The ligand can bridge two or more metal centers, with the sulfur and nitrogen atoms coordinating to different metal ions. This binding mode is crucial for the formation of dinuclear and polynuclear assemblies. For instance, this compound has been shown to form coordination polymers with copper(I) and silver(I), which necessitates a bridging binding mode. researchgate.net
The specific binding mode adopted can be tuned by the reaction conditions and the choice of metal precursor, highlighting the ligand's versatility. mdpi.comnih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt or organometallic precursor in an appropriate solvent. These complexes are characterized using a range of spectroscopic and analytical techniques to elucidate their structure and bonding.
A variety of transition metal complexes involving this compound have been synthesized and studied. DFT studies on copper, zinc, and nickel complexes indicate that complex formation leads to enhanced stability compared to the free ligand. orientjchem.orglupinepublishers.com The coordination geometries are influenced by the metal ion; for example, complexes with Ni(II) and Cu(II) ions exhibit distorted tetrahedral geometries, while the Zn(II) complex tends to form a more perfect tetrahedral geometry. nih.gov
Novel coordination complexes have been synthesized using silver(I) and manganese(II) with this compound. researchgate.net Gold(I) complexes are typically prepared by reacting a gold(I) phosphine chloride with the deprotonated thiolate form of the ligand. nih.gov Characterization of these complexes relies heavily on methods such as infrared (IR) spectroscopy, which can indicate complex formation through shifts in vibrational frequencies, elemental analysis to confirm stoichiometry, and single-crystal X-ray diffraction for definitive structural determination. researchgate.net
| Metal Ion | Typical Coordination Geometry | Characterization Methods | Reference |
|---|---|---|---|
| Cu(II) | Distorted Tetrahedral | DFT, Spectroscopic Analysis | orientjchem.orglupinepublishers.comnih.gov |
| Zn(II) | Tetrahedral | DFT, Spectroscopic Analysis | orientjchem.orglupinepublishers.comnih.gov |
| Ni(II) | Distorted Tetrahedral | DFT, Spectroscopic Analysis | orientjchem.orglupinepublishers.comnih.gov |
| Mn(II) | Not specified | IR Spectroscopy, Elemental Analysis, X-ray Diffraction | researchgate.net |
| Ag(I) | Polymeric | IR Spectroscopy, Elemental Analysis, X-ray Diffraction | researchgate.net |
| Au(I) | Linear (Thiolate) | NMR Spectroscopy | nih.gov |
This compound and related N,S-donor ligands form stable complexes with main group metals, notably organotin(IV) compounds. The synthesis typically involves reacting a di- or triorganotin(IV) halide (e.g., R₂SnCl₂ or R₃SnCl) with the ligand. The resulting complexes exhibit diverse coordination geometries, which are often five- or six-coordinate. lupinepublishers.com
For triorganotin(IV) complexes, a distorted trigonal bipyramidal geometry is common, with the three organic groups occupying the equatorial positions and the donor atoms of the ligand and the halide in the axial positions. lupinepublishers.comresearchgate.net Diorganotin(IV) complexes frequently adopt a distorted octahedral geometry. researchgate.net The characterization of these organotin complexes is achieved through techniques such as IR, mass spectrometry, and multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn). nih.gov ¹¹⁹Sn NMR is particularly informative for determining the coordination number and geometry of the tin center in solution. orientjchem.orgnih.gov For example, studies on analogous benzimidazole-thiol ligands show bidentate N,S donor behavior, resulting in five-coordinate tin centers. orientjchem.org
The ability of this compound to act as a bridging ligand facilitates the formation of dinuclear and polynuclear structures. As mentioned, it has been shown to form coordination polymers with copper(I) and silver(I), where the ligand links multiple metal centers to create an extended network. researchgate.net Dinuclear complexes have also been observed with other transition metals, such as nickel, where thiolate ligands can bridge two metal centers, sometimes involving direct metal-metal interactions.
In the realm of main group chemistry, organotin(IV) complexes can also exist as polymeric species in the solid state, often through bridging interactions involving donor atoms from the ligands. These extended structures can, however, dissociate into monomeric species when dissolved in coordinating solvents. The formation of these higher-order assemblies is a testament to the versatility of this compound as a multidentate, bridging ligand in constructing complex coordination architectures.
Structural Elucidation via X-ray Crystallography
X-ray crystallography has been an indispensable tool for the unambiguous determination of the three-dimensional structures of metal complexes involving this compound, often referred to as methimazole (B1676384) (mmz). This technique provides precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions, which are crucial for understanding the nature of the metal-ligand bond.
In its complexes, this compound predominantly coordinates to metal centers through its sulfur atom, acting as a soft donor that forms stable bonds with various transition metals. cdnsciencepub.com Crystallographic studies have confirmed this S-coordination mode in a range of complexes. For instance, the analysis of gold(I) complexes, which are relevant in medicinal chemistry, shows a linear geometry at the Au(I) center, with the methimazole ligand bound through the thiolate sulfur. researchgate.net
The structural characterization of organometallic compounds, such as those with ruthenium(II), osmium(II), rhodium(III), and iridium(III) cores, has also been accomplished using X-ray diffraction. nih.govresearchgate.net These studies reveal detailed "piano-stool" configurations where the this compound ligand occupies one of the coordination sites. The data obtained from X-ray analysis are fundamental for correlating structural features with the stability and reactivity of these complexes. nih.gov
Beyond discrete molecular structures, X-ray diffraction is essential for characterizing extended networks like coordination polymers. It provides insights into how the ligand bridges metal centers to form one-, two-, or three-dimensional structures. rsc.org The precise atomic coordinates from these studies are also used to validate and benchmark theoretical calculations. cyberleninka.ru
Table 1: Selected Crystallographic Data for Metal Complexes
| Complex | Metal Center | Coordination Geometry | Key Bond Length (M-S) (Å) | Reference |
|---|---|---|---|---|
| [MeHg(MeImS)] | Hg(II) | Linear | Not specified | cdnsciencepub.com |
| Ru(II), Os(II), Rh(III), Ir(III) Complexes | Ru, Os, Rh, Ir | "Piano-stool" | Not specified | nih.govresearchgate.net |
Note: Specific bond lengths are often reported in detailed crystallographic information files and may vary between individual structures.
Spectroscopic Probes of Metal-Ligand Interactions
Spectroscopic techniques are vital for studying the formation and properties of metal complexes in solution and the solid state, providing complementary information to X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for characterizing the structure and dynamics of this compound complexes, particularly in solution. Both ¹H and ¹³C NMR are routinely used to confirm the coordination of the ligand to a metal center. researchgate.netnih.gov
Upon coordination, the chemical shifts of the imidazole ring protons and carbons are altered. The magnitude and direction of these shifts provide valuable information about the electronic environment of the ligand and the nature of the metal-ligand interaction. For example, in the characterization of methylmercury(II) complexes, ¹H NMR data were crucial in concluding that the primary binding site is the sulfur atom. cdnsciencepub.com A reexamination of the ¹H NMR spectrum of the free ligand was necessary to correctly assign the resonances and interpret the changes upon complexation. cdnsciencepub.com
Comparing the NMR spectrum of the free ligand with that of the metal complex allows for the direct observation of coordination. In a study of a zinc complex, the superimposed ¹H NMR spectra of the free N-methylimidazole ligand and its corresponding complex showed distinct changes in the proton resonances, confirming the formation of the complex in solution. researchgate.net The pH-dependent stability of organometallic complexes has also been successfully investigated using ¹H NMR in aqueous solutions. nih.govresearchgate.net
Table 2: Representative ¹H NMR Chemical Shift Changes upon Coordination
| Proton | Free Ligand (δ, ppm) | Coordinated Ligand (δ, ppm) | Δδ (ppm) | Metal Ion |
|---|---|---|---|---|
| Imidazole H4/H5 | ~7.1-7.6 | Shifted downfield or upfield | Varies | Zn(II), Hg(II), Au(I) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Signatures
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide key insights into the bonding and electronic structure of this compound complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to changes in vibrational frequencies of functional groups upon coordination. For this compound, the most informative vibrational band is often the C=S (thione) stretching mode. In the free ligand, this band appears in a specific region of the spectrum. Upon coordination of the sulfur atom to a metal, the C=S bond order typically decreases, leading to a red shift (a shift to lower frequency) of this band. This shift is a strong indicator of S-coordination. cdnsciencepub.com IR spectroscopy has been used alongside NMR and analytical data to characterize methylmercury(II) and other metal complexes. cdnsciencepub.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions corresponding to π→π* and n→π* transitions within the imidazole ring and the thione group. Upon complexation with a metal ion, these absorption bands can shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and change in intensity. researchgate.net These changes, known as solvatochromic shifts, reflect the alteration of the ligand's electronic structure upon coordination. Furthermore, new absorption bands may appear in the visible region due to d-d transitions of the metal center or ligand-to-metal charge transfer (LMCT) transitions, which can provide information about the coordination geometry of the complex. rsc.org
Theoretical Studies of Coordination Modes and Stability
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the coordination chemistry of this compound. cyberleninka.ru These studies provide deep insights into the electronic structure, stability, and preferred coordination modes of its metal complexes, complementing experimental findings.
A quantum-chemical analysis using DFT was performed on complexes of this compound with copper, zinc, and nickel. cyberleninka.ru The key findings from this theoretical work include:
Stability: The formation of complexes was found to be energetically favorable, with the total energy of the complexes being lower than that of the free ligand. This indicates an increase in stability upon coordination. The zinc and nickel complexes were calculated to have the lowest energy levels, suggesting high stability. cyberleninka.ru
Electronic Properties: The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap was studied. The complexes exhibited smaller HOMO-LUMO gaps compared to the free ligand, which is indicative of greater stability and lower reactivity. cyberleninka.ru
Structure and Bonding: Calculations confirmed that the ligand coordinates to the metal ions through both its nitrogen and sulfur atoms, which contributes to the stabilization of the complexes. The study of dipole moments revealed that a copper complex had a more symmetrical structure (lower dipole moment), while zinc and nickel complexes containing polar chlorine atoms had larger dipole moments. cyberleninka.ru
DFT calculations are also used to model the binding modes of related imidazole- and thiol-based ligands to zinc, providing a theoretical basis for understanding why certain coordination geometries are preferred. acs.org These computational models help rationalize experimental observations and can predict the properties of new, unsynthesized complexes.
Table 3: Summary of DFT Calculation Results for M(II)-Complexes
| Property | Free Ligand | Copper Complex | Zinc Complex | Nickel Complex |
|---|---|---|---|---|
| Total Energy | Higher | Lower | Lowest | Lowest |
| HOMO-LUMO Gap | Larger | Smaller | Smaller | Smaller |
| Dipole Moment | N/A | Lower | Larger | Larger |
Source: Adapted from findings in quantum-chemical analysis studies. cyberleninka.ru
Role in Coordination Polymers and Metal-Organic Frameworks (MOFs) Synthesis
The bifunctional nature of this compound, with potential donor sites at both the sulfur and a nitrogen atom, makes it a valuable candidate for the construction of extended structures like Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). cyberleninka.ru These materials are of significant interest due to their diverse applications in areas such as catalysis, gas storage, and materials science. mdpi.com
The ability of this compound to act as a bridging ligand is key to its utility in synthesizing CPs and MOFs. Depending on the metal ion and reaction conditions, it can link metal centers together to form 1D chains, 2D layers, or 3D frameworks. Theoretical studies have highlighted the strong coordination capacity of this ligand, which is a prerequisite for forming the robust, repeating networks characteristic of CPs and MOFs. cyberleninka.ru
While the broader class of imidazole and thiol-containing ligands is widely used in the synthesis of CPs and MOFs, specific examples focusing solely on this compound as the primary organic linker are an emerging area of research. rsc.orgnih.gov The principles governing the self-assembly of these networks rely on the predictable coordination geometry of the metal ions and the bridging capability of the organic ligand. The structural versatility of this compound suggests its significant potential for creating novel CPs and MOFs with tailored properties.
Reactivity, Reaction Mechanisms, and Catalytic Participation
Fundamental Reaction Pathways of 1-Methylimidazole-2-thiol
This compound (methimazole) is a heterocyclic compound featuring a methyl-substituted imidazole (B134444) ring with a thiol group at the C2 position. A key characteristic of this molecule is its existence in a tautomeric equilibrium between the thione (C=S) form and the thiol (C-SH) form. semanticscholar.org This equilibrium is fundamental to its reactivity, as the deprotonated thiolate form is a potent nucleophile. nih.gov
The primary reaction pathways of this compound stem from the reactivity of the sulfur atom. These pathways include:
Oxidation: The thiol group is susceptible to oxidation, leading to the formation of various products, including disulfides and sulfonic acids. The specific product often depends on the oxidant used and the reaction conditions. researchgate.net
Nucleophilic Attack: The thiolate anion is a strong nucleophile and can participate in addition reactions with electrophilic substrates, such as epoxides and α,β-unsaturated carbonyl compounds. semanticscholar.orgacs.org The imidazole ring itself, particularly the nitrogen atoms, can also exhibit nucleophilic character, for instance, in initiating thiol-epoxy reactions. rsc.org
Catalysis: The imidazole moiety can act as a catalyst, particularly in reactions like intramolecular thiolysis, where it can function as a general base. cdnsciencepub.com
These fundamental pathways underscore the compound's versatility in chemical transformations.
Oxidation Reactions and Product Characterization
The oxidation of this compound has been studied using various oxidizing agents, yielding a range of sulfur-oxidized products. The nature of these products is highly dependent on the reaction environment and stoichiometry.
The reaction of this compound with chlorine dioxide (ClO₂) demonstrates a significant dependence on the reaction conditions, such as the solvent and the molar ratio of reactants. researchgate.net Depending on these parameters, the oxidation can be controlled to selectively yield different products. researchgate.net The products of chlorine dioxide treatment are generally oxidized species, which may also incorporate chlorine. nih.gov Chlorine dioxide is known to react quickly and effectively with various functional groups through free-radical oxidation mechanisms. researchgate.net
Key products identified from the oxidation with ClO₂ include:
1-Methylimidazole-2-sulfonic acid: This product is favored when using an excess of the oxidant in water. researchgate.net
2,2′-Disulfanediylbis(1-methylimidazole) hydrochlorite (Disulfide): The formation of this disulfide is optimal in a weakly polar solvent like methylene (B1212753) chloride. researchgate.net
1-Methyl-3-sulfo-3H-imidazolium chloride (N-sulfonic acid): This isomer is preferentially formed in a highly polar aqueous acetonitrile (B52724) solution. researchgate.net
The selective formation of these compounds highlights the ability to tune the reaction outcome by modifying the experimental setup. researchgate.net
Table 1: Influence of Reaction Conditions on the Oxidation of this compound with ClO₂ researchgate.net
| Solvent | Substrate:Oxidant Molar Ratio | Primary Product | Yield (%) |
|---|---|---|---|
| Water | 1:3 | 1-Methylimidazole-2-sulfonic acid | 96 |
| Methylene Chloride | 1:1 | 2,2′-Disulfanediylbis(1-methylimidazole) hydrochlorite | 78 |
| Acetonitrile-Water (4:1) | 1:3 | 1-Methyl-3-sulfo-3H-imidazolium chloride | 63 |
The oxidation of thiols to disulfides is a fundamental and crucial reaction in both biological and industrial contexts. nih.gov This process can be achieved using various oxidizing agents. nih.gov The mechanism often involves a thiol-disulfide exchange, which proceeds via an SN2 pathway where a nucleophilic thiolate anion attacks a sulfur atom of a disulfide bond. mdpi.comnih.gov
In the context of this compound, the formation of the corresponding disulfide, 2,2′-disulfanediylbis(1-methylimidazole), is a common oxidative pathway. researchgate.net Further oxidation of this disulfide can lead to the formation of thiosulfinates and sulfinylsulfones. researchgate.net The mechanism for disulfide formation typically involves the initial generation of a reactive sulfur species, such as a sulfenic acid or a thiyl radical, which then reacts with another thiol molecule. nih.gov The stability of the disulfide bond is a key feature, although it can be cleaved under reducing conditions or participate in further exchange reactions. pnas.org
Nucleophilic Reactivity and Addition Reactions
The sulfur atom in this compound, particularly in its deprotonated thiolate form, is a potent nucleophile. nih.gov This high reactivity allows it to participate in a variety of nucleophilic addition and substitution reactions.
Thiol-acrylate reactions, a type of Michael addition, are widely used in polymer chemistry and materials science. nuaa.edu.cnnih.gov These reactions can be catalyzed by nucleophiles such as amines and phosphines. rsc.orgresearchgate.net 1-Methylimidazole (B24206) (MIM), the core structure of the compound , is known to act as a nucleophilic catalyst in these reactions. nih.gov
The nucleophile-initiated mechanism can, however, lead to the formation of undesired byproducts through an aza-Michael addition of the amine catalyst to the acrylate. nih.gov In the case of catalysis by 1-methylimidazole, a corresponding aza-Michael byproduct is formed. However, studies have shown that these byproducts are not persistent; they can react with thiolate ions to yield the desired thiol-acrylate product and regenerate the amine catalyst. nih.gov The conversion of the nucleophile byproduct back to the desired product is thought to occur through a β-elimination mechanism. nih.gov
The imidazole ring present in this compound can play a crucial catalytic role in intramolecular reactions involving the thiol group. Studies on model compounds have shown that imidazole and N-methylimidazole can catalyze the intramolecular thiolysis of amides. cdnsciencepub.com
The mechanism involves the imidazole acting as a general base to facilitate the formation of a neutral tetrahedral intermediate. cdnsciencepub.com At lower pH (below ~7.5), this formation step is rate-limiting. At higher pH, the rate-limiting step shifts to the general acid-catalyzed breakdown of this intermediate. cdnsciencepub.com This catalytic behavior is relevant to understanding how the imidazole and thiol groups might cooperate in more complex molecular contexts, such as in the active sites of enzymes like papain. cdnsciencepub.com The ability of the thiol group to participate in intramolecular reactions is also seen in the formation of mercaptomethylimidazole (MICA) crosslinks, where an initial MGO-thiol reaction is the predominant route. nih.govacs.org
Mechanistic Investigations using Kinetic and Computational Approaches
The reaction mechanisms of this compound, also known as methimazole (B1676384) (MMI), are frequently elucidated through a combination of kinetic studies and computational modeling. Kinetic analysis, which measures the rates of reactions, provides crucial data on how factors like concentration, temperature, and catalysts influence the speed of a chemical transformation. For instance, kinetic studies of thiol-Michael addition reactions, a class of reactions relevant to thiols, help determine key parameters such as propagation and chain-transfer rate coefficients, which are fundamental to understanding the reaction mechanism. rsc.orgnih.gov
Complementing experimental kinetic data, computational approaches, particularly Density Functional Theory (DFT), offer profound insights at the molecular level. nih.gov DFT calculations are used to model the geometric and electronic properties of this compound and its tautomeric thione form. sciencepublishinggroup.comresearchgate.net These studies calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and dipole moment. sciencepublishinggroup.comresearchgate.net These quantum chemical parameters are correlated with the molecule's reactivity and its potential to act as an inhibitor or catalyst. For example, a higher HOMO energy suggests a greater ability to donate electrons, indicating higher reactivity. researchgate.net Such computational analyses have been used to compare the reactivity of the thione and thiol tautomers of MMI, predicting their interaction strength with metal surfaces and helping to explain their behavior in processes like corrosion inhibition. sciencepublishinggroup.comresearchgate.net
Catalytic Roles and Applications in Chemical Transformations
This compound and its related structures exhibit diverse catalytic activities across various chemical domains, from metal-free organic synthesis to industrial electrochemical processes.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. While the direct application of this compound as an organocatalyst is not extensively documented, its parent structure, 1-methylimidazole, has been shown to be an effective metal-free catalyst. For example, 1-methylimidazole catalyzes the [3+3]-cyclodimerization of acylethynylpyrroles to form complex heterocyclic systems under mild conditions. mdpi.com In this reaction, 1-methylimidazole acts as an organic catalyst, and its absence halts the reaction entirely. mdpi.com The broader family of imidazole-based compounds is widely recognized in organocatalysis, often functioning through the formation of intermediate species like N-heterocyclic carbenes or by acting as base catalysts. mdpi.com
Furthermore, this compound itself participates in metal-free catalytic systems. In one study, MMI and its metabolite, methimazole-disulfide, were used as catalysts for the regioselective ring-opening of epoxides with elemental halogens. researchgate.net The disulfide form, in particular, was found to be a highly efficient catalyst for this transformation, yielding halohydrins with high regioselectivity. researchgate.net The proposed mechanism involves the formation of a bulky polyiodide complex with the catalyst, which then preferentially attacks the less sterically hindered carbon of the epoxide. researchgate.net
The catalytic activity of this compound extends to promoting various organic reactions. As noted previously, both MMI and its disulfide derivative catalyze the conversion of epoxides to halohydrins. researchgate.net This reaction highlights the ability of the MMI structure to facilitate complex organic transformations. The disulfide derivative, formed from the oxidation of MMI, proved to be the more effective catalyst, suggesting that in some systems, an in-situ generated species may be the true catalytic agent. researchgate.net
Additionally, the catalytic properties of MMI have been observed in electrochemical reactions. Studies on the electroreduction of Zinc (II) ions showed that the process occurs in two stages, both of which are catalyzed by methimazole. mdpi.com The compound is believed to form an active complex with the zinc ions adsorbed at the electrode surface, creating a bridge that facilitates the charge exchange during the reaction. mdpi.com
A significant application of this compound's catalytic properties is in the field of metal electrodeposition. It has been demonstrated to act as a catalyst in the electrodeposition of nickel (Ni). Research shows that the inclusion of MMI in the deposition bath leads to Ni deposition occurring at a less negative potential and at a faster rate. researchgate.net
Data adapted from a study on the effect of 2-Mercapto-1-methylimidazole on the Electrodeposition of Nickel. researchgate.net
The role of this compound in the catalytic dissolution of metal oxides is not a well-documented area of its application. While the compound is known to interact strongly with metal surfaces and metal ions, as seen in corrosion inhibition and electrodeposition, its specific catalytic function in breaking down stable metal oxide lattices has not been extensively reported in the scientific literature.
Advanced Analytical Methodologies for Detection and Characterization
Spectroscopic Techniques for Quantitative and Qualitative Analysis
Spectroscopic methods are instrumental in providing both quantitative and qualitative information about 1-methylimidazole-2-thiol by measuring its interaction with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of this compound. This method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The imidazole (B134444) ring within the structure of this compound is a chromophore that absorbs UV radiation. mdpi.com
Studies have shown that this compound exhibits a characteristic absorption maximum, which allows for its quantification in various matrices. For instance, in pharmaceutical formulations, a UV detection wavelength of around 252 nm is commonly used. cloudinary.comnih.gov The intensity of the absorption is directly proportional to the concentration of the compound in the solution, following the Beer-Lambert law. This relationship forms the basis for quantitative analysis.
Research has demonstrated the utility of UV-Vis spectrophotometry in determining the concentration of thiamazole in different solutions. The method is often favored for its simplicity, speed, and cost-effectiveness. The following table summarizes typical parameters used in UV-Vis analysis of this compound.
Table 1: Typical Parameters for UV-Vis Spectrophotometric Analysis of this compound
| Parameter | Value | Reference |
|---|---|---|
| Detection Wavelength (λmax) | ~252 nm | cloudinary.comnih.gov |
Fluorescence Spectroscopy
Fluorescence spectroscopy is another valuable tool for the analysis of thiol-containing compounds. While this compound itself may not be naturally fluorescent, derivatization with a fluorescent probe can enable its detection. diva-portal.org This technique offers high sensitivity and selectivity.
The process involves reacting the thiol group of this compound with a fluorogenic reagent to produce a fluorescent derivative. The intensity of the emitted fluorescence is then measured, which corresponds to the concentration of the analyte. Various thiol-reactive fluorescent dyes are commercially available for this purpose. thermofisher.comthermofisher.com
The choice of the fluorescent probe is critical and depends on factors such as the excitation and emission wavelengths, quantum yield, and reactivity towards the thiol group. This method is particularly useful for detecting low concentrations of the compound in complex biological matrices. diva-portal.org
Surface-Enhanced Raman Spectroscopy (SERS)
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be used for the detection of this compound at very low concentrations. nih.gov SERS enhances the Raman signal of molecules adsorbed on or near the surface of plasmonic nanostructures, such as those made of gold or silver. researchgate.netrsc.org
The interaction of the thiol group in this compound with the metal surface leads to a significant enhancement of its Raman scattering signal, providing a unique vibrational fingerprint of the molecule. This allows for both qualitative identification and quantitative analysis. nih.govmdpi.com The C-S stretching vibration is a characteristic Raman band for thiol compounds that can be observed in SERS spectra. nih.govmdpi.com
Research has demonstrated the potential of SERS for the direct detection of thiol-containing compounds in complex mixtures. nih.gov The technique offers advantages such as high sensitivity, with detection limits reaching the micromolar to picomolar range, and the ability to provide detailed structural information. nih.gov
Chromatographic Separation and Detection Methods
Chromatographic techniques are powerful for separating this compound from other components in a mixture, followed by its detection and quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely adopted method for the analysis of this compound. cloudinary.comnih.gov This technique separates the compound from other substances based on its interaction with a stationary phase and a mobile phase.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. nih.govsielc.com The separation is based on the differential partitioning of the analyte between the two phases. Following separation, the compound is detected by a UV detector at a specific wavelength, often around 252 nm, where it exhibits strong absorbance. cloudinary.comnih.gov
The retention time of this compound under specific chromatographic conditions is a characteristic parameter for its identification. The area under the chromatographic peak is proportional to its concentration, allowing for accurate quantification. nih.gov This method has been validated for its specificity, linearity, accuracy, and precision in the analysis of pharmaceutical formulations containing thiamazole. cloudinary.com
Table 2: Example of HPLC-UV Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 | nih.gov |
| Mobile Phase | Acetonitrile (B52724)/Water/Acid | sielc.com |
| Detection Wavelength | 252 nm | cloudinary.comnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the determination of this compound, particularly in biological matrices. nih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
After chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). nih.gov In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce characteristic product ions, which provides a high degree of specificity for identification and quantification. nih.gov
LC-MS/MS methods have been developed and validated for the determination of methimazole (B1676384) in human plasma and serum. nih.gov These methods offer low limits of detection and quantification, making them suitable for pharmacokinetic studies. nih.gov The technique's high specificity minimizes interference from other compounds present in complex biological samples.
Table 3: Key Features of LC-MS/MS for this compound Analysis
| Feature | Description | Reference |
|---|---|---|
| High Sensitivity | Enables detection of low concentrations in biological fluids. | nih.gov |
| High Selectivity | Minimizes interference from matrix components through specific mass transitions. | nih.gov |
| Quantitative Accuracy | Provides reliable and precise measurement of analyte concentration. | nih.gov |
| Application | Bioanalytical studies, pharmacokinetic research. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust technique for the analysis of this compound, often referred to as methimazole. Due to the compound's polarity and limited volatility, derivatization is a critical prerequisite for successful GC-MS analysis. The most common approach involves silylation, which converts the polar thiol group into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether.
A specific method for the quantification of methimazole involves derivatization with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). oup.com In one established procedure, an internal standard, such as isotopically labeled [1-CD₃]-methimazole, is added to the sample prior to extraction and derivatization. oup.com The analysis is typically performed on a capillary column, such as a Hewlett Packard HP1 (12.5 m x 0.2 mm ID, 0.25 μm film thickness), which is suitable for separating the derivatized analyte from matrix components. oup.com
The mass spectrometer is operated in electron impact (EI) mode, and for enhanced sensitivity and specificity, selected ion monitoring (SIM) is employed. For the TMS derivative of methimazole, the characteristic ion monitored is at a mass-to-charge ratio (m/z) of 186, while the deuterated internal standard is monitored at m/z 189. oup.com This methodology has proven effective for quantifying the compound in biological fluids, achieving detection limits as low as 5 ng/mL. oup.com The use of GC-MS for identifying thyreostatic agents, including methimazole, in samples like urine has been well-documented, highlighting its sensitivity and importance as a routine analytical technique. nih.govwho.int
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Reagent | N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) | oup.com |
| Column | HP1 Capillary Column (12.5 m x 0.2 mm x 0.25 µm) | oup.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | oup.com |
| Detection Mode | Selected Ion Monitoring (SIM) | oup.com |
| Ions Monitored (m/z) | 186 (Analyte), 189 (Internal Standard) | oup.com |
| Limit of Detection | 5 ng/mL | oup.com |
Electrochemical Detection Techniques
Electrochemical methods offer high sensitivity, simplicity, and cost-effectiveness for the determination of this compound. These techniques are based on the electrochemical oxidation of the thiol group.
Polarography (DC and Differential Pulse)
Polarographic techniques, which utilize a dropping mercury electrode (DME), are well-suited for the analysis of this compound. The anodic waves observed for the compound on mercury electrodes correspond to the formation of mercury salts. tandfonline.com The electrode processes are influenced by pH; at pH values below 6, the thione form of the molecule forms a soluble complex with mercury, while at higher pH, the thiol tautomer forms a slightly soluble salt, which can be complicated by adsorption phenomena onto the electrode surface. tandfonline.com
For quantitative analysis, a supporting electrolyte of 0.1 M sulfuric acid (H₂SO₄) containing 10% ethanol (B145695) provides well-developed waves. tandfonline.comtandfonline.com
Direct Current (DC) Polarography: This technique allows for the determination of this compound in the concentration range of 4 x 10⁻⁵ M to 1 x 10⁻³ M. tandfonline.com
Differential Pulse Polarography (DPP): Offering enhanced sensitivity over DC polarography, DPP can be used for concentrations between 1 x 10⁻⁶ M and 1 x 10⁻⁴ M. tandfonline.com The peaks in DPP are sharper and better defined, which improves resolution and lowers background current. ekb.eg
Voltammetry (Differential Pulse and Cyclic)
Voltammetric methods, using various types of electrodes, are widely applied for the quantification of this compound.
Differential Pulse Voltammetry (DPV): When using a hanging mercury drop electrode (HMDE), DPV demonstrates high sensitivity, with a determination range of 5 x 10⁻⁷ M to 6 x 10⁻⁵ M. tandfonline.com
Square Wave Voltammetry (SWV): SWV is another sensitive pulse technique used for this compound. At a glassy carbon electrode, a linear calibration can be obtained over a concentration range of 1-700 µmol/L, with a detection limit of 0.5 µmol/L. nih.gov Pre-treating the glassy carbon electrode (e.g., by anodization) can create an excellent electrocatalytic effect, significantly decreasing the oxidation peak potential by approximately 300 mV and enhancing the peak current. nih.govbrieflands.com This catalytic effect is attributed to the formation of phenolic and carbonyl groups on the electrode surface. nih.gov
Cyclic Voltammetry (CV): CV is primarily used to study the electrochemical behavior of this compound. The cyclic voltammogram typically exhibits a single, sharp anodic peak corresponding to the oxidation of the thiol group. ekb.eg The process is often influenced by the adsorption of the analyte onto the electrode surface. ekb.eg While CV is crucial for mechanistic studies, SWV and DPV are generally preferred for quantitative analysis due to their superior sensitivity and better-defined peaks at low concentrations. ekb.eg
| Technique | Electrode | Linear Range | Limit of Detection | Reference |
|---|---|---|---|---|
| DC Polarography | DME | 4x10⁻⁵ - 1x10⁻³ M | - | tandfonline.com |
| Differential Pulse Polarography (DPP) | DME | 1x10⁻⁶ - 1x10⁻⁴ M | - | tandfonline.com |
| Differential Pulse Voltammetry (DPV) | HMDE | 5x10⁻⁷ - 6x10⁻⁵ M | - | tandfonline.com |
| Square Wave Voltammetry (SWV) | Glassy Carbon | 1 - 700 µM | 0.5 µM | nih.gov |
| Square Wave Voltammetry (SWV) | Pretreated Glassy Carbon | 7 - 130 µM | 3.7 µM | nih.gov |
Derivatization Strategies for Enhanced Analytical Sensitivity
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. For this compound, derivatization of the thiol group is essential for GC-MS analysis and can also enhance sensitivity in other methods. nih.govgcms.cz
Reagents for Thiol Derivatization
A variety of reagents are available that react selectively with thiol groups to form stable derivatives. The choice of reagent depends on the analytical technique being employed. gcms.cz
Silylation Reagents: These are the most common for GC-MS. Reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI) replace the active hydrogen on the thiol group with a nonpolar trimethylsilyl (TMS) group. oup.comgcms.czthermofisher.com
Acylation Reagents: These reagents introduce an acyl group. Fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), are particularly useful as they produce stable, volatile derivatives that are highly responsive to electron capture detectors (ECD). gcms.cz N-Methyl-bis(trifluoroacetamide) (MBTFA) is another effective reagent for acylating thiols. gcms.cz
Alkylation Reagents: These reagents add an alkyl group. Pentafluorobenzyl bromide (PFBBr) reacts with thiols to form PFB derivatives, which are ideal for trace analysis using GC with negative-ion chemical ionization mass spectrometry (GC-NICI-MS) due to their high electron-capturing ability. nih.gov
Maleimides: N-substituted maleimides react with thiols via a Michael addition reaction. These are often used to introduce a chromophore or fluorophore for HPLC with UV or fluorescence detection, or an electroactive tag for electrochemical detection. nih.govacs.org
Selenium-Based Reagents: Reagents such as ebselen (B1671040) and N-(phenylseleno)phthalimide react rapidly and selectively with thiols to form a Se-S bond, providing a tag for mass spectrometry analysis. pnnl.gov
Propiolate Esters: Reagents like ethyl propiolate react with thiols to form UV-absorbing thioacrylate derivatives, which can be used in automated flow-injection systems. semanticscholar.org
Impact on Spectroscopic Characteristics and Detection Limits
Derivatization significantly improves the analytical performance for this compound by altering its chemical and physical properties.
For GC-MS: The primary impact is the enhancement of volatility and thermal stability. Silylation reduces the polarity of the thiol group, preventing analyte adsorption within the GC system and allowing it to pass through the column at lower temperatures, resulting in better peak shapes and improved separation. oup.comgcms.cz The introduction of fluorine atoms via acylation or alkylation can dramatically increase sensitivity for specific detectors like ECD and NICI-MS. gcms.cznih.gov
For Spectroscopic and Electrochemical Detection: Derivatization can be used to attach a tag to the molecule that is highly responsive to a particular detector. nih.gov For example, attaching a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) via reagents like maleimides allows for highly sensitive detection using UV-Vis or fluorescence spectroscopy, respectively. nih.gov Similarly, attaching an electroactive moiety can enhance the signal in electrochemical detectors, enabling detection at nanomolar concentrations. nih.gov The derivatization reaction itself can also be the basis for detection, such as in the reaction with ethyl propiolate, where the formation of the UV-absorbing product is monitored. semanticscholar.org This strategy effectively lowers detection limits and expands the range of analytical techniques applicable to the compound.
Surface-Specific Analytical Characterization
The analysis of this compound, particularly its behavior at interfaces, necessitates the use of advanced surface-sensitive analytical techniques. These methodologies provide detailed information about the elemental composition, chemical states, and molecular structure of the compound on the outermost layers of a material. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are crucial for characterizing the formation and properties of surface layers involving this compound, for instance when it is used as a corrosion inhibitor on metal surfaces. mdpi.com
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a powerful quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within the top 1-10 nm of a material's surface. The analysis of this compound (also known as 2-mercapto-1-methylimidazole or MMI) on surfaces like brass has been conducted to understand its interfacial properties. mdpi.com
In studies involving MMI as a corrosion inhibitor, XPS analysis is performed after the sample has been exposed to a solution containing the compound. mdpi.com High-resolution XPS spectra are recorded for the key elements present in the molecule: nitrogen (N 1s), sulfur (S 2p), and carbon (C 1s). The binding energies of these core electrons provide insight into their chemical environment.
Research findings from high-resolution XPS analysis of an MMI layer on a brass surface revealed distinct chemical states. mdpi.com The N 1s spectrum showed two distinct peaks, indicating two different nitrogen environments within the imidazole ring of the MMI molecule. mdpi.com One peak can be attributed to the nitrogen atom attached to the methyl group, while the second corresponds to the other nitrogen atom in the ring. mdpi.com
Further detailed analysis has been performed using angle-resolved XPS (ARXPS), a non-destructive technique that varies the electron take-off angle to probe different depths. mdpi.comrsc.org This method helps in analyzing heterogeneous layered structures, such as the interface between the organic MMI layer and the inorganic brass substrate. mdpi.com Additionally, sputter depth profiling, using a gas cluster ion beam (GCIB), allows for the gradual removal of the surface layer to analyze the underlying interface. mdpi.com This process has shown a transformation in the nitrogen environments as the MMI layer is sputtered away. mdpi.com
Table 1: Representative XPS Binding Energies for Elements in this compound Adsorbed on a Surface
| Core Level | Binding Energy (eV) - Peak 1 | Binding Energy (eV) - Peak 2 | Interpretation |
|---|---|---|---|
| N 1s | ~399.5 | ~401.0 | Represents two different nitrogen environments within the imidazole ring. mdpi.com |
| S 2p | ~163.6 (S 2p3/2) | ~164.5 (S 2p1/2) | Characteristic of a thiol group, indicating the sulfur atom's bonding state. mdpi.comresearchgate.net |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique that provides detailed elemental and molecular information from the outermost 1–2 nanometers of a sample. nih.govuwo.ca It utilizes a pulsed primary ion beam to desorb and ionize species from a surface, which are then identified by their mass-to-charge ratio (m/z) using a time-of-flight analyzer. nist.govsgs-institut-fresenius.de This method is particularly valuable for the characterization of organic molecules like this compound on surfaces due to its high sensitivity and ability to detect molecular fragments. sgs-institut-fresenius.de
ToF-SIMS has been effectively used to investigate the interface properties of this compound (MMI) on brass. mdpi.com The analysis provides mass spectra and 2D chemical images, mapping the distribution of specific ions on the surface. mdpi.com In the positive ion spectrum, characteristic fragments of the MMI molecule can be identified. For instance, the protonated molecular ion [M+H]⁺ can be detected, confirming the presence of the intact molecule on the surface. Other significant fragments related to the imidazole ring and its methyl substituent are also observed. mdpi.com
Special attention in ToF-SIMS analysis is given to potential spectral interferences to ensure accurate identification of MMI-related species. mdpi.com The technique's imaging capabilities allow for the visualization of the lateral distribution of the compound across the material's surface. researchgate.net Furthermore, ToF-SIMS can be combined with temperature-controlled experiments. For example, a cooling/heating experiment coupled with ToF-SIMS measurements has been used to determine the thermal stability of different MMI-related species on a brass surface, showing that they desorb in a temperature range of 310–370 °C. mdpi.com
Table 2: Characteristic ToF-SIMS Ions for this compound
| Ion (m/z) | Formula | Interpretation |
|---|---|---|
| 115 | [C4H7N2S]⁺ | Protonated molecular ion [M+H]⁺ of this compound. mdpi.com |
| 113 | [C4H5N2S]⁻ | Deprotonated molecular ion [M-H]⁻ of this compound. mdpi.com |
| 83 | [C4H7N2]⁺ | Fragment corresponding to the loss of the thiol group. mdpi.com |
Supramolecular Chemistry and Self Assembly Processes
Principles of Supramolecular Interactions Involving Thiol and Imidazole (B134444) Moieties
The unique structure of 1-methylimidazole-2-thiol, which exists in tautomeric equilibrium with its thione form (1-methyl-1,3-dihydro-2H-imidazole-2-thione), provides multiple sites for supramolecular interactions. The key interactions governing its self-assembly include hydrogen bonding, metal coordination, π-π stacking, and sulfur-metal interactions. nih.govfortunejournals.comrsc.org
Hydrogen Bonding: The imidazole ring is an excellent participant in hydrogen bonding. While the methylation at the N1 position removes one potential hydrogen bond donor site compared to unsubstituted imidazole, the N3 nitrogen acts as a strong hydrogen bond acceptor. rsc.org The thiol group (-SH) can act as a weak hydrogen bond donor. nih.gov This donor-acceptor capability allows for the formation of defined networks. For instance, intermolecular hydrogen bonds between the N-H group of one imidazole and a carboxylate group of an adjacent molecule have been observed in related systems. mdpi.com In the context of this compound, interactions such as N-H···S and S-H···N can direct the formation of specific supramolecular motifs.
π-π Stacking: The aromatic imidazole ring facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. mdpi.comnih.gov These interactions, though weaker than hydrogen bonds, are crucial for stabilizing stacked architectures and play a significant role in the organization of molecules in both solution and the solid state. rsc.org The strength of this interaction can be influenced by coordination to a metal center, which polarizes the π-system and can enhance the attraction between antiparallel arranged ligands. mdpi.com
Metal Coordination: The imidazole ring's pyridine-like N3 nitrogen and the sulfur atom of the thiol group are both excellent coordination sites for metal ions. nih.govwikipedia.org This allows this compound to act as a versatile ligand, binding to metals in a monodentate, bidentate, or bridging fashion. This coordination is a primary driving force for the self-assembly of metallo-supramolecular structures. nih.gov
Sulfur-Metal Interactions: A defining characteristic of the thiol group is its strong affinity for certain metal surfaces, most notably gold (Au). rsc.org This interaction, which is strong enough to be considered a form of chemisorption, is the basis for the formation of highly ordered self-assembled monolayers (SAMs). acs.orgunlp.edu.ar
The interplay of these various non-covalent forces is often cooperative, meaning the formation of one interaction can strengthen another. nih.gov Quantum-chemical studies on the imidazole moiety have shown that the formation of additional non-covalent interactions can enhance its proton-donating ability and either enhance or weaken its proton-accepting ability, depending on the specific system. nih.gov This cooperativity allows for fine control over the structure and stability of the resulting supramolecular assemblies.
Table 1: Key Supramolecular Interactions of this compound Moieties
| Interaction Type | Participating Moiety | Role | Typical Interaction Energy (kcal/mol) | Significance in Self-Assembly |
|---|---|---|---|---|
| Hydrogen Bonding | Imidazole N3, Thiol S-H | Acceptor (N3), Donor (S-H) | 1–7 | Directional control, formation of networks and chains. nih.govmdpi.com |
| π-π Stacking | Imidazole Ring | π-system stacking | 1–10 | Stabilization of layered and columnar structures. mdpi.comnih.gov |
| Metal Coordination | Imidazole N3, Thiol S | Ligand (electron donor) | 10–100+ | Formation of discrete cages, polymers, and Metal-Organic Frameworks (MOFs). nih.gov |
| Sulfur-Metal Adsorption | Thiol S-H | Surface anchoring group | ~45 (for Au) | Formation of robust Self-Assembled Monolayers (SAMs). unlp.edu.ar |
Designed Self-Assembly of Supramolecular Architectures
The predictable nature of the non-covalent interactions involving this compound allows for its use as a programmable building block (tecton) for the rational design of complex supramolecular structures.
Coordination chemistry provides a powerful tool for constructing sophisticated, well-defined supramolecular architectures from this compound. By carefully selecting the metal ion (with its preferred coordination geometry) and the ligand, it is possible to direct the assembly process towards specific outcomes, such as discrete molecular cages or extended, infinite coordination polymers like Metal-Organic Frameworks (MOFs). rsc.orgnih.gov
The bifunctional nature of this compound, with potential coordination sites at both the N3 nitrogen and the sulfur atom, allows it to act as a linker between metal centers. nih.gov For example, using metal ions that favor linear coordination could lead to one-dimensional chains, while metals with tetrahedral or octahedral preferences could generate two- or three-dimensional networks. nih.govrsc.org The introduction of a methyl group on the imidazole ring can influence the steric hindrance around the coordination sites, which in turn affects the resulting structure and properties of the assembled complex. nih.gov
Beyond strong metal-coordination bonds, weaker non-covalent interactions are critical for organizing molecules into higher-order structures. fortunejournals.combohrium.comrsc.org In systems involving this compound, a hierarchy of interactions often dictates the final architecture.
Self-Assembled Monolayers (SAMs): On gold surfaces, the primary interaction is the strong, covalent-like bond between the sulfur atom and the gold substrate, which anchors the molecules to the surface. rsc.org The subsequent organization and packing density of the monolayer are then governed by weaker intermolecular forces between the adjacent molecules, such as van der Waals forces and π-π stacking of the imidazole rings. unlp.edu.arsurfacesciencewestern.com The orientation of the imidazole rings can be controlled to create surfaces with specific chemical and physical properties. acs.org
Role in Functional Supramolecular Materials Design
The ability to control the self-assembly of this compound and its derivatives is key to designing functional materials with tailored properties. nih.govnih.gov The resulting supramolecular structures can exhibit functions that are absent in the individual molecular components.
Surface Modification and Electronics: Self-assembled monolayers (SAMs) of thiol-containing molecules are a cornerstone of nanoscience, used to precisely control the interfacial properties of metals. nih.govnorthwestern.edu SAMs based on this compound can be used to modify the work function of gold electrodes, creating tailored interfaces for organic electronic devices like transistors. nih.gov The imidazole moiety can also enhance electronic coupling through π-π stacked dimers, providing efficient pathways for charge transport in molecular junctions. nih.govrsc.org
Sensing and Catalysis: By arranging the functional groups in a specific, pre-organized manner, supramolecular assemblies can create binding pockets for specific guest molecules, forming the basis for chemical sensors. rsc.org The incorporation of this compound into MOFs can yield materials with accessible nitrogen and sulfur sites, which can act as catalytic centers or binding sites for heavy metals. rsc.org
Biomaterials: Supramolecular materials are increasingly explored for biomedical applications due to their dynamic and responsive nature. nih.govmdpi.com Hydrogels formed through the self-assembly of functionalized imidazole derivatives can serve as scaffolds for tissue engineering or as vehicles for controlled drug delivery. The non-covalent nature of these gels allows them to be potentially injectable and biodegradable. nih.gov
The rational design of materials using this compound leverages a deep understanding of its intrinsic supramolecular properties to build functional systems from the molecule up.
Q & A
Basic Questions
Q. What are the key chemical and physical properties of 1-methylimidazole-2-thiol, and how are they experimentally determined?
- Answer : this compound (C₄H₆N₂S, molecular weight 114.17 g/mol) is characterized by a 5-membered imidazole ring with a methyl group at position 1 and a thiol group at position 2. Its melting point is 140–145°C, and it is water-soluble . Structural confirmation is typically achieved via spectroscopic methods (e.g., NMR, IR) and X-ray crystallography. Physical properties like solubility and thermal stability are determined through gravimetric analysis, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Key safety measures include:
- Personal protective equipment (PPE) : Chemical-resistant gloves (tested per EN 374), lab coats, and eye protection .
- Ventilation : Use fume hoods for reactions involving volatile byproducts.
- First aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .
- Storage : Store in airtight containers away from oxidizers and moisture to prevent degradation .
Q. Which analytical methods are validated for quantifying this compound in bulk or biological samples?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly validated for purity assessment. Parameters include linearity (e.g., 1–100 µg/mL), precision (RSD < 2%), and recovery rates (>95%). Mass spectrometry (LC-MS) is used for trace analysis in biological matrices .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound derivatives, such as thiogalactofuranosides?
- Answer : In glycosylation reactions (e.g., with per-O-benzoyl-D-galactofuranose), yields >90% are achieved using SnCl₄ or BF₃·OEt₂ as catalysts under anhydrous conditions. Post-synthetic O-debenzoylation with mild bases (e.g., NaOMe/MeOH) preserves thiol integrity . Lower yields (e.g., 58% in acetylene additions) may arise from steric hindrance; optimizing solvent polarity (e.g., dichloromethane vs. THF) and reaction temperature (0–25°C) can mitigate this .
Q. What structural features of this compound derivatives enhance inhibitory activity against β-D-galactofuranosidase?
- Answer : Methyl substituents on the heteroaromatic aglycon (e.g., 4,6-dimethyl-2-pyrimidine) significantly improve inhibition (IC₅₀ = 135 µM vs. 290 µM for non-methylated analogues). This suggests hydrophobic interactions and van der Waals forces in the enzyme’s active site are critical. Structure-activity relationship (SAR) studies involve molecular docking and comparative enzymatic assays .
Q. How can researchers reconcile contradictory yield data in reactions involving this compound and acetylenes?
- Answer : Discrepancies in yields (e.g., 58% vs. >85% for other thiols) may stem from competing side reactions (e.g., polymerization of acetylene). Kinetic studies under controlled conditions (e.g., inert atmosphere, stoichiometric ratios) and real-time monitoring via FT-IR or NMR can identify intermediates and optimize reaction pathways .
Q. What mechanistic insights explain the formation of phosphorus ylides from this compound and dimethyl acetylenedicarboxylate (DMAD)?
- Answer : The reaction proceeds via a 1:1:1 addition of triphenylphosphine, DMAD, and this compound, forming stable ylides with restricted C=C rotation due to conjugation with carbonyl groups. The mechanism involves nucleophilic attack by the thiol on the electrophilic acetylene, followed by phosphine coordination. Isomer ratios are analyzed via NOESY NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
